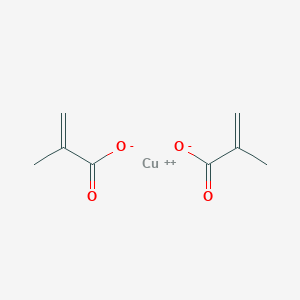

Copper(2+) methacrylate

Übersicht

Beschreibung

Synthesis Analysis

Copper-based catalysts, including copper methacrylate complexes, can be synthesized using various methods. Electrochemical synthesis has been highlighted as a promising approach for preparing copper-based catalysts due to its simplicity, controllable conditions, and environmental friendliness (W. Ye, Xiaolin Guo, & T. Ma, 2021). This method might be adaptable for synthesizing copper(2+) methacrylate by adjusting the precursors and conditions.

Molecular Structure Analysis

The molecular structure of copper compounds can significantly influence their chemical behavior and applications. For copper(2+) methacrylate, understanding the coordination geometry and electronic structure is crucial for its application in catalysis and polymer science. While specific studies on copper(2+) methacrylate are not available, research on related copper complexes suggests that copper(II) ions often adopt square planar or distorted octahedral geometries in coordination compounds, which could be relevant for copper(2+) methacrylate (P. Faller & C. Hureau, 2009).

Chemical Reactions and Properties

Copper compounds, including copper(2+) methacrylate, are known for their catalytic properties, especially in redox reactions and polymerization processes. The reactivity can be attributed to the copper ion's ability to undergo redox cycling between Cu(I) and Cu(II) states, facilitating various chemical transformations. Studies on copper-based catalysts have demonstrated their effectiveness in electrocatalytic CO2 reduction and other catalytic processes, which may extend to copper(2+) methacrylate (W. Ye, Xiaolin Guo, & T. Ma, 2021).

Wissenschaftliche Forschungsanwendungen

1. Poly(2-hydroxyethyl methacrylate) hydrogels doped with copper nanoparticles

- Application Summary : Copper nanoparticles (Cu NPs) have been incorporated into Poly(2-hydroxyethyl methacrylate) hydrogels (Cu-PHEMA). The Cu-PHEMA hydrogels were prepared by a two-step process involving the formation of porous PHEMA hydrogels containing aqueous Cu (II) and the reduction of Cu (II) ions to Cu (0) (Cu NPs) by hydrazine .

- Methods of Application : The porous PHEMA and Cu-PHEMA hydrogels exhibited the polymer droplet morphology characteristic of sponges formed by induced phase separation polymerization of HEMA in water .

- Results or Outcomes : The Cu NPs were stable inside the hydrogel, and leaching of Cu NPs into water was very slow. Leached Cu NPs moderately inhibited the growth of Escherichia coli or Staphylococcus aureus bacteria in the surrounding medium .

2. Adsorption behaviours of copper (II), lead (II), and cadmium (II) ions from aqueous solution by polyethylenimine-modified magnetic hydrogel nanocomposites

- Application Summary : A series of novel polyethylenimine (PEI)-modified magnetic hydrogel nanocomposites (PEI-mHNs) for heavy metal ions removal were prepared .

- Methods of Application : The PEI-mHNs were prepared by copolymerization of acrylamide, acrylic acid and PEI-modified magnetic nanoparticles using polyethylene glycol diacrylate as a chemical crosslinker and PEI-modified magnetic nanoparticles as a physical crosslinker .

- Results or Outcomes : The PEI-mHNs have rough and uneven surface with many porous and gap structure, which makes the rapid adsorption rate and high adsorption capacity of heavy metal ions (Cu (II) (150 mg/g), Cd (II) (236.7 mg/g) and Pb (II) (371.4 mg/g) .

3. Synthesis and Applications of Sustainable Copper-Based Nanomaterials

- Application Summary : Copper and copper-based nanomaterials (Cu NMs) have attracted wide attention due to their unique physical and chemical properties, generating a significant contribution to the field of catalysis .

- Methods of Application : Advanced synthetic strategies and growth mechanisms such as chemical and physical methods are used to achieve copper and copper-based nanomaterials in benign conditions .

- Results or Outcomes : These nanomaterials possess excellent properties such as high activity, selectivity, recyclability, good thermal stability, and efficient recovery .

4. Biomedical Applications of Poly(2-hydroxyethyl methacrylate) (pHEMA)

- Application Summary : Poly (2-hydroxyethyl methacrylate) (pHEMA) is a biomaterial with excellent biocompatibility and cytocompatibility that elicits a minimal immunological response from host tissue, making it desirable for different biomedical applications .

- Results or Outcomes : The use of pHEMA in biomedical applications has been shown to improve biocompatibility and reduce immunological responses, leading to improved patient outcomes .

5. Synthesis of Aryloxy-2-hydroxypropyl Methacrylate Monomer

- Application Summary : The synthesis of aryloxy-2-hydroxypropyl methacrylate monomer involves the use of methacrylic acid .

- Methods of Application : In a reaction flask, oxirane, methacrylic acid, pyridine, and hydroquinone are mixed in toluene solvent at 85°C for 24 hours with a magnetic stirrer .

- Results or Outcomes : The result of this process is the synthesis of aryloxy-2-hydroxypropyl methacrylate monomer .

6. Copper-Based Nanomaterials for Catalysis

- Application Summary : Copper and copper-based nanomaterials (Cu NMs) have attracted wide attention due to their unique physical and chemical properties, generating a significant contribution to the field of catalysis .

- Methods of Application : Advanced synthetic strategies and growth mechanisms such as chemical and physical methods are used to achieve copper and copper-based nanomaterials in benign conditions .

- Results or Outcomes : These nanomaterials possess excellent properties such as high activity, selectivity, recyclability, good thermal stability, and efficient recovery .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

copper;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Cu/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWHXRLOECMQDD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941429 | |

| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(2+) methacrylate | |

CAS RN |

19662-59-0, 53721-10-1 | |

| Record name | Copper methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019662590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053721101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(2+) methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)

![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)

![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)